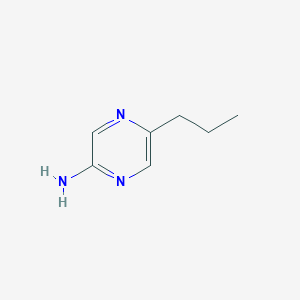

5-Propylpyrazin-2-amine

Cat. No. B8778142

M. Wt: 137.18 g/mol

InChI Key: IJZFDJSHXBBULN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05192764

Procedure details

5-propyl-2-pyrazinone-4-N-oxide is first synthesized by condensing equimolar amounts of methyl dimethoxyacetate and methyl butyrate in the presence of 1 equivalent of sodium methoxide in dry benzene at reflux for about 3-4 hours (See scheme II). The cooled solution is subsequently poured into cold 50% acetic acid, separated and the aqueous portion is extracted with ether (3X). Organic extracts are washed with saturated sodium bicarbonate, dried and concentrated to yield 2-ethyl-4,4-dimethoxyacetoacetate (7). Compound 7 is subsequently decarboxylated by reflux in a mixture of methanol and 2N KOH solution for 1 hour to produce propylglyoxal dimethylacetal 8, which is isolated by partition of the reaction mixture between water and ether and concentration of the organic mixture. Compound 8 is hydrolyzed in a 3% H2SO4 solution by refluxing for 1 hour. The hydrolyzed in a 3% H2S04 solution by refluxing reaction mixture is subsequently allowed to cool to 5 C and is carefully neutralized with NaHCO3. The aqueous solution of propylglyoxal is then added to a solution of aminoacetamidine dihyrobromide (1 eq., prepared by the method of Mengelberg, Chem. Ber., 89, 1185 (1956)) in methanol at -35° to -40° C. A solution of sodium hydroxide (12.5N) representing about 3.5-4 equivalents is added slowly so that the temperature of the reaction mixture is maintained below about -35° C. 30 minutes after completing the addition of sodium hydroxide, the reaction is allowed to warm to room temperature, stirred for several hours, acidified with HCl to pH 6 and concentrated in vacuo. The resulting residue is then partitioned between water and ethyl acetate (3X), the organic layer is decolorized with charcoal, dried and concentrated to produce 2-amino-5-propylpyrazine 9 which is recrystallized from n-hexane. Compound 9 is diazotised in 50% acetic acid by the slow addition of NaNO2 in 50% acetic acid at 0°-5° C. followed by holding the reaction at room temperature for 1-3 hours. Cautious neutralization of this solution with 4 NaOH is followed by ethyl acetate extraction and isolation of a crude residue which is coevaporated with benzene to an anhydrous state, dissolved in pyridine and benzoylated (excess benzoyl chloride in pyridine) to yield, after workup and chromatography, 2-benzyloxy-5-propylpyrazine 10. Compound 10 is subsequently oxidized with m-chloroperbenzoic acid in dichloroethane as described in Example 1, hereinabove, to give 2-benzyloxy-4-oxo-5-propylpyrazine 11. Compound 11 is debenzoylated in sodium methoxide/methanol using conventional workup procedures to produce 1,2-dihydro-5-propyl-2-pyrazinone-4-N-oxide 12. Compound 12 is then silylated as described in example 1, above and coupled to 2-deoxy-3,5-di-0-p-chlorobenzoyl-alpha-D-ribofuranosyl chloride, also as described above. The anomeric blocked 2'-deoxyriboside of 5-propyl-2-pyrazinone-4-N-oxide is then separated, recrystallized and deprotected in a fashion analogous to the 5-ethyl derivative as described above to produce 1-(2-Deoxy-B-D-ribofuranosyl)-5-propyl-2-pyrazinone-4-N-oxide 13.

Name

aminoacetamidine dihyrobromide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C([O-])(O)=O.[Na+].[CH2:6]([C:9]([CH:11]=O)=O)[CH2:7][CH3:8].Br.Br.[NH2:15][CH2:16][C:17]([NH2:19])=[NH:18].[OH-].[Na+].Cl>CO>[NH2:19][C:17]1[CH:16]=[N:15][C:9]([CH2:6][CH2:7][CH3:8])=[CH:11][N:18]=1 |f:0.1,3.4.5,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)C(=O)C=O

|

|

Name

|

aminoacetamidine dihyrobromide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br.Br.NCC(=N)N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for several hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

which is isolated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by partition of the reaction mixture between water and ether and concentration of the organic mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by refluxing for 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The hydrolyzed in a 3% H2S04 solution by refluxing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to 5 C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared by the method of Mengelberg, Chem

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at -35° to -40° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added slowly so that the temperature of the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is maintained below about -35° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

30 minutes

|

|

Duration

|

30 min

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting residue is then partitioned between water and ethyl acetate (3X)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC=C(N=C1)CCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |